(1S,9S,10R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,9S,10R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one is an alkaloid compound found in certain plant species, such as Croton linearis Jacq . It is part of the morphinian alkaloid pathway and is structurally related to other alkaloids like salutaridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,9S,10R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one involves multiple steps, starting from simpler precursors. One reported method includes the collective synthesis of 8,14-dihydronorsalutaridine, 8,14-dihydrosalutaridine, norisosinomenine, and isosinomenine . The strategy provides direct access to the correct oxidation level of the products, ensuring the desired chemical structure is achieved.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and implementing purification processes to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: (1S,9S,10R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
(1S,9S,10R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one has several scientific research applications, including:
Chemistry: It serves as a precursor for synthesizing other complex alkaloids and studying their chemical properties.
Biology: The compound’s biological activity is of interest for understanding its potential effects on living organisms.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical structure makes it a valuable compound for various industrial applications, including the synthesis of novel materials.
Mechanism of Action
The mechanism of action of (1S,9S,10R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one involves its interaction with specific molecular targets and pathways within biological systems. While detailed studies on its mechanism are limited, it is believed to exert its effects through modulation of enzyme activity and receptor binding. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
8,14-Dihydrosalutaridine: Structurally similar and shares some chemical properties with (1S,9S,10R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one.
Norisosinomenine: Another related alkaloid with comparable synthetic routes and chemical behavior.
Isosinomenine: Shares structural similarities and is synthesized using similar methods.
Uniqueness: this compound stands out due to its specific chemical structure and the unique set of reactions it undergoes. Its distinct properties make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
15444-28-7 |
---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.369 |
InChI |
InChI=1S/C18H21NO4/c1-22-14-4-3-10-7-12-11-8-13(20)15(23-2)9-18(11,5-6-19-12)16(10)17(14)21/h3-4,9,11-12,19,21H,5-8H2,1-2H3/t11-,12-,18+/m0/s1 |
InChI Key |
NDZPWFOPEIXNGJ-OAVHHTNSSA-N |
SMILES |
COC1=C(C2=C(CC3C4C2(CCN3)C=C(C(=O)C4)OC)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.